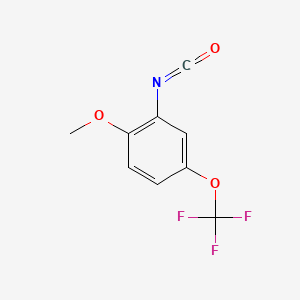
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H6F3NO2 It is a derivative of benzene, featuring an isocyanate group (-NCO), a methoxy group (-OCH3), and a trifluoromethoxy group (-OCF3) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene typically involves the reaction of 2-methoxy-4-(trifluoromethoxy)aniline with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 2-methoxy-4-(trifluoromethoxy)aniline.
Reagent: Phosgene (COCl2).
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isocyanate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of automated systems and stringent safety protocols is essential due to the toxic nature of phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group (-NCO) can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Addition: Reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation. These reactions often require a catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Substituted Benzene Derivatives: Formed by electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene involves the reactivity of the isocyanate group (-NCO) with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and applications.
Molecular Targets and Pathways
Nucleophilic Addition: The isocyanate group reacts with nucleophiles to form stable adducts, such as ureas, carbamates, and thiocarbamates.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, leading to the formation of various substituted benzene derivatives.
Comparaison Avec Des Composés Similaires
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
1-Isocyanato-4-methoxybenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
4-Isocyanato-1-methoxy-2-(trifluoromethoxy)benzene: Positional isomer with the isocyanate and trifluoromethoxy groups in different positions on the benzene ring.
Uniqueness
The presence of both the isocyanate and trifluoromethoxy groups in this compound imparts unique reactivity and stability, making it valuable for specific applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C9H6F3NO3 |
|---|---|
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
2-isocyanato-1-methoxy-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H6F3NO3/c1-15-8-3-2-6(16-9(10,11)12)4-7(8)13-5-14/h2-4H,1H3 |
Clé InChI |
UELSRQXMNHFYDW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)OC(F)(F)F)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


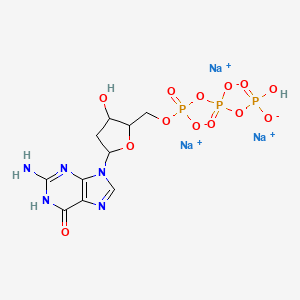
![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511370.png)

![N-[4-(trifluoromethyl)phenyl]-1-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1-{[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]oxy}methanimine](/img/structure/B12511378.png)
![1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B12511386.png)
![1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12511394.png)
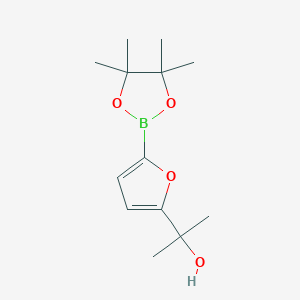
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate](/img/structure/B12511411.png)
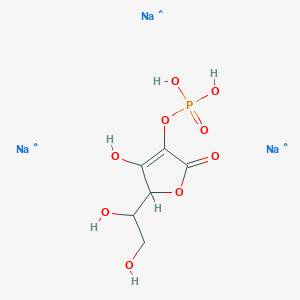
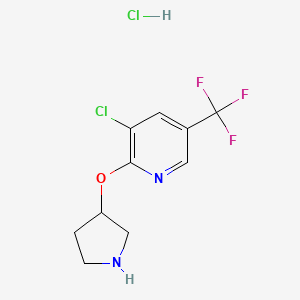
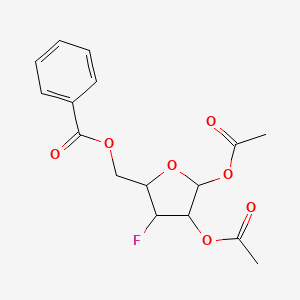

![2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12511442.png)

